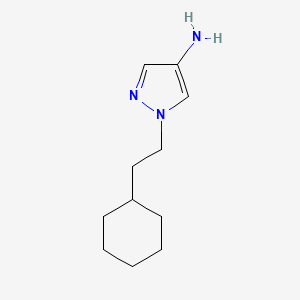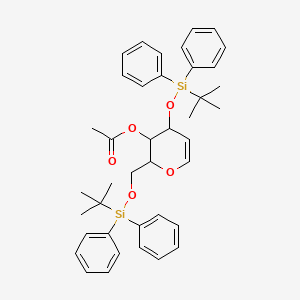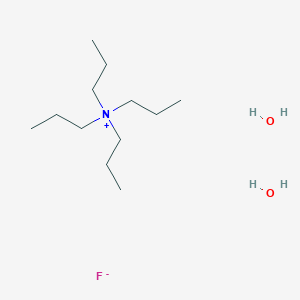![molecular formula C42H82NO8P B12080930 [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12080930.png)
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid molecule. It is a derivative of phosphatidylcholine, a major component of biological membranes. This compound is characterized by its long-chain fatty acids, hexadecanoic acid (palmitic acid), and octadec-8-enoic acid (oleic acid), which are esterified to the glycerol backbone. The phosphate group is linked to a 2-(trimethylazaniumyl)ethyl group, contributing to its amphipathic nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the following steps:
Esterification: The glycerol backbone is esterified with hexadecanoic acid and octadec-8-enoic acid. This reaction is usually catalyzed by an acid or base, such as sulfuric acid or sodium hydroxide, under reflux conditions.
Phosphorylation: The diacylglycerol intermediate is then phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base such as pyridine.
Quaternization: The final step involves the quaternization of the phosphate group with 2-(trimethylazaniumyl)ethyl chloride under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using continuous reactors to ensure efficient mixing and heat transfer.
Phosphorylation in Batch Reactors: Phosphorylation is carried out in batch reactors with precise control over temperature and pH to maximize yield.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The unsaturated fatty acid chain (octadec-8-enoic acid) can undergo oxidation reactions, forming hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the molecule can be hydrolyzed under acidic or basic conditions, yielding free fatty acids and glycerol derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the trimethylazaniumyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used in substitution reactions under mild conditions.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids (hexadecanoic acid and octadec-8-enoic acid) and glycerol derivatives.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Membrane Studies: Used as a model compound to study membrane dynamics and interactions.
Lipidomics: Employed in lipidomics research to analyze lipid profiles in biological samples.
Biology
Cell Signaling: Investigated for its role in cell signaling pathways, particularly in phospholipid-mediated signaling.
Membrane Proteins: Used to study the interaction of membrane proteins with lipid bilayers.
Medicine
Drug Delivery: Explored as a component in liposomal drug delivery systems due to its amphipathic nature.
Diagnostics: Utilized in diagnostic assays to detect lipid-related biomarkers.
Industry
Cosmetics: Incorporated into cosmetic formulations for its emollient properties.
Food Industry: Used as an emulsifier in food products.
Mécanisme D'action
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its interaction with biological membranes. The amphipathic nature of the molecule allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also participate in cell signaling by acting as a substrate for enzymes like phospholipases, which generate signaling molecules such as diacylglycerol and inositol triphosphate. These signaling molecules activate various downstream pathways involved in cellular processes like proliferation, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar structure but with different fatty acid chains.
1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: Contains stearic acid and arachidonic acid instead of hexadecanoic acid and octadec-8-enoic acid.
1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine: Contains linoleic acid instead of octadec-8-enoic acid.
Uniqueness
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific combination of fatty acids and the presence of a trimethylazaniumyl group. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in membrane studies, drug delivery, and diagnostics.
Propriétés
Formule moléculaire |
C42H82NO8P |
|---|---|
Poids moléculaire |
760.1 g/mol |
Nom IUPAC |
[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-8-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h21,23,40H,6-20,22,24-39H2,1-5H3/b23-21-/t40-/m1/s1 |
Clé InChI |
FNCGJGDCVBZNMN-GPIBEQEUSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















